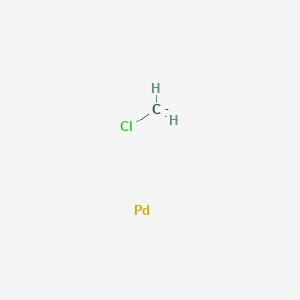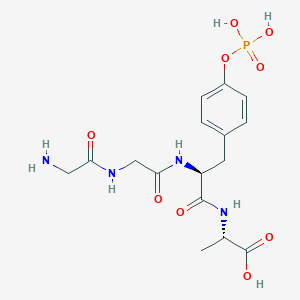
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester is an organic compound with the molecular formula C_10H_18O_3. It is an ester derived from hexanoic acid, which is known for its fruity odor and is commonly used in the flavor and fragrance industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a methylene group, making it a versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of hexanoic acid and ethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated from the water by distillation.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives such as 3-hydroxy-5-methyl-2-methylene-hexanoic acid.
Reduction: Formation of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl alcohol.
Substitution: Formation of substituted hexanoic acid esters.
Aplicaciones Científicas De Investigación
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in metabolic pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Hexanoic acid, methyl ester: Lacks the hydroxy and methylene groups, making it less reactive.
Hexanoic acid, ethyl ester: Lacks the hydroxy and methylene groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of reactivity and applications in various fields.
Propiedades
Número CAS |
147849-97-6 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3 |
Clave InChI |
UTSHPRHFOZZPRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)C(CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)




![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)

![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)



